3-(3-Bromoprop-1-YN-1-YL)aniline

Description

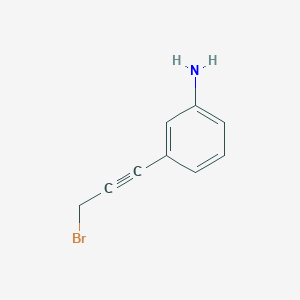

3-(3-Bromoprop-1-yn-1-yl)aniline is a brominated aniline derivative featuring a propargyl bromide substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₈BrN, with a molecular weight of approximately 210.07 g/mol. The compound combines the electron-rich aniline moiety with a propargyl bromide group, making it a versatile intermediate in organic synthesis. The propargyl group’s linear alkyne structure facilitates participation in cross-coupling reactions (e.g., Sonogashira coupling), while the bromine atom enhances its utility in nucleophilic substitutions. This compound is hypothesized to exhibit moderate solubility in polar organic solvents due to the balance between its aromatic and alkyne components.

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

3-(3-bromoprop-1-ynyl)aniline |

InChI |

InChI=1S/C9H8BrN/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6,11H2 |

InChI Key |

WXNBLJCUSXMZIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromoprop-1-YN-1-YL)aniline typically involves the reaction of aniline with propargyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution of the bromine atom . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(3-Bromoprop-1-YN-1-YL)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Various substituted anilines.

Oxidation: Oxidized derivatives of the aniline moiety.

Reduction: Alkenes or alkanes depending on the extent of reduction.

Scientific Research Applications

Chemistry: 3-(3-Bromoprop-1-YN-1-YL)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of heterocycles and other nitrogen-containing compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated anilines on various biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-(3-Bromoprop-1-YN-1-YL)aniline involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds . This property is particularly useful in the synthesis of various organic compounds, where the compound can introduce a propynyl group into the target molecule .

Comparison with Similar Compounds

Table 1: Reactivity Comparison

Biological Activity

3-(3-Bromoprop-1-YN-1-YL)aniline is an organic compound characterized by a unique structure that includes a brominated propynyl group attached to an aniline moiety. Its molecular formula is C₉H₈BrN, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Features

The compound features:

- Benzene ring : Provides a stable aromatic structure.

- Amino group : Contributes to its nucleophilicity.

- Brominated propynyl group : Enhances reactivity and potential biological interactions.

The structural characteristics suggest that this compound may interact with biological targets, potentially modulating various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The bromine substituent may enhance the compound's ability to interact with cancer cell targets, leading to apoptosis or cell cycle arrest. Preliminary studies have shown that it can inhibit specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : It could interact with receptors that play critical roles in cell signaling, affecting cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and morphological changes typical of programmed cell death.

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties using a mouse model of induced colitis. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, suggesting a potent anti-inflammatory effect.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. The compound serves as a versatile building block for the synthesis of more complex organic molecules and has potential applications in drug development and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.